
6-(Hydroxymethyl)pyridine-2-carbaldehyde
Vue d'ensemble
Description
6-(Hydroxymethyl)pyridine-2-carbaldehyde is a chemical compound with the empirical formula C7H7NO2 and a molecular weight of 137.14 . It is typically available in solid form .
Synthesis Analysis
The synthesis of this compound can be achieved through a biocatalytic process. This process involves the use of recombinant microbial whole cells as catalysts to convert naturally-occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCC1=CC=CC(C=O)=N1 . The InChI key for this compound is USGRADVWEOYHGX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients . It can be synthesized from 6-methyl-2-pyridine methanol 2, a naturally-occurring aromatic heterocycle .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 137.14 . The compound’s safety classification includes Acute Tox. 3 Oral, indicating that it is toxic if swallowed .Applications De Recherche Scientifique
Spectrophotometric Determination of Iron
6-(Hydroxymethyl)pyridine-2-carbaldehyde derivatives, such as pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone, have been used to develop methods for the spectrophotometric determination of trace amounts of iron. This method, based on the formation of a green complex with iron(II), demonstrates high selectivity and has been applied in various samples, including industrial wastewater, non-ferrous materials, and minerals (Gallego, García-Vargas, & Valcárcel, 1979).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound, like pyridine-2-carbaldehyde-imines, have been used in the synthesis of various iron and ruthenium complexes. These compounds exhibit unique bonding characteristics and are studied for their structural and electronic properties (Polm et al., 1986).
Synthesis of Heterocyclic Compounds
This chemical is also employed in the synthesis of diverse heterocyclic compounds, such as 6-chloropyridine-3-carbaldehyde and 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These compounds are synthesized through various reactions, including the Vilsmeier–Haack reaction, and are used in the creation of chalcone analogues and dipyrazolopyridines, which are important in medicinal chemistry and materials science (Yuan-bin, 2007; Quiroga et al., 2010).
Catalysis and Asymmetric Reactions
This compound is used in catalysis, particularly in asymmetric Friedel–Crafts hydroxyalkylation reactions. These reactions, mediated by chiral and achiral aluminium complexes, are significant in the field of asymmetric synthesis, providing a pathway to create enantiomerically enriched compounds (Gothelf, Hansen, & Jørgensen, 2001).
NMR and Spectral Analysis
This chemical is also instrumental in studies involving NMR and spectral analysis. For example, Re(CO)3 pyridine-imine complexes with pendant phenol groups have been analyzed for their pH-dependent UV-visible absorption characteristics. The position of the phenol hydroxyl group significantly influences the spectral properties of these compounds (Chanawanno et al., 2013).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-(Hydroxymethyl)pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of other compounds. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation of the hydroxymethyl group to form corresponding carboxylic acids. Additionally, it can form Schiff bases through nucleophilic attack by amines, leading to the formation of bidentate ligands that can coordinate with metal ions . These interactions are crucial for its role in coordination chemistry and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by acting as a ligand for certain receptors, thereby modulating gene expression and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . These effects highlight the compound’s potential in therapeutic applications and its impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of Schiff bases with amines, which can then participate in various biochemical reactions. This compound can also act as an inhibitor or activator of enzymes, depending on the context of its interactions. For example, it may inhibit certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher dosages, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific concentration levels. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by oxidoreductases to form carboxylic acids, which then enter various metabolic cycles. The compound may also affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions highlight its role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for cellular components . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . These localization patterns are critical for understanding the compound’s specific roles in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRADVWEOYHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479650 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-11-9 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


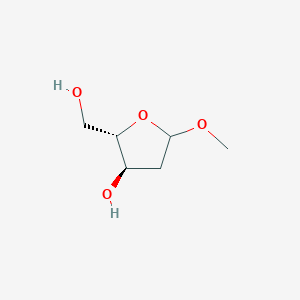
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)


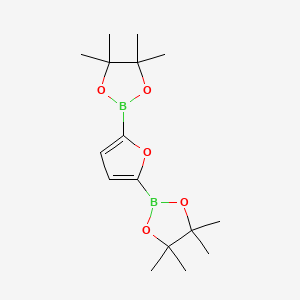

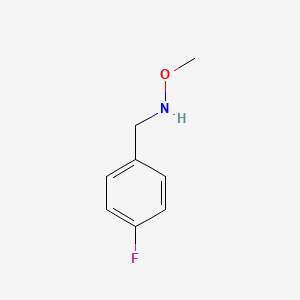
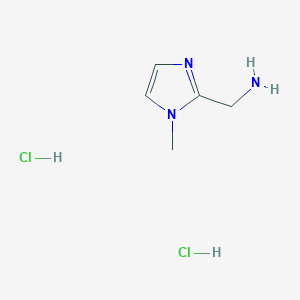
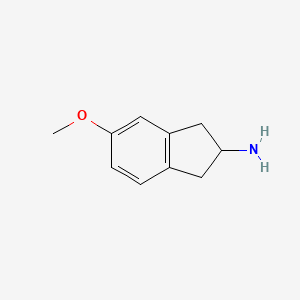



![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

